molecular formula C13H11NO3 B15172036 1-(4-Nitrophenyl)hept-1-en-4-yn-3-one CAS No. 914476-95-2

1-(4-Nitrophenyl)hept-1-en-4-yn-3-one

Katalognummer: B15172036
CAS-Nummer: 914476-95-2
Molekulargewicht: 229.23 g/mol
InChI-Schlüssel: KXWCFLLNTHNXDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Nitrophenyl)hept-1-en-4-yn-3-one is an organic compound with the molecular formula C13H11NO3 It is characterized by the presence of a nitrophenyl group attached to a hepten-yn-one backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)hept-1-en-4-yn-3-one typically involves the reaction of 4-nitrobenzaldehyde with hept-1-en-4-yn-3-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Nitrophenyl)hept-1-en-4-yn-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(4-Nitrophenyl)hept-1-en-4-yn-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of 1-(4-Nitrophenyl)hept-1-en-4-yn-3-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the compound can interact with enzymes and proteins, altering their activities and functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-Nitrophenyl)hept-2-yn-1-ol
  • 3-Heptyn-1-ol
  • 4-Heptyn-3-one

Uniqueness

1-(4-Nitrophenyl)hept-1-en-4-yn-3-one is unique due to its specific structural features, including the presence of both a nitrophenyl group and a hepten-yn-one backbone. This combination imparts distinct chemical reactivity and potential biological activities compared to similar compounds .

Eigenschaften

CAS-Nummer

914476-95-2

Molekularformel

C13H11NO3

Molekulargewicht

229.23 g/mol

IUPAC-Name

1-(4-nitrophenyl)hept-1-en-4-yn-3-one

InChI

InChI=1S/C13H11NO3/c1-2-3-4-13(15)10-7-11-5-8-12(9-6-11)14(16)17/h5-10H,2H2,1H3

InChI-Schlüssel

KXWCFLLNTHNXDL-UHFFFAOYSA-N

Kanonische SMILES

CCC#CC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.